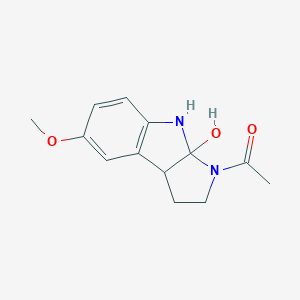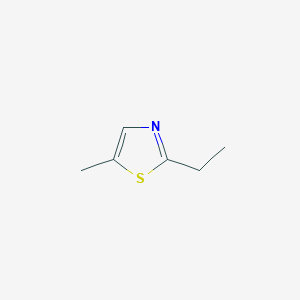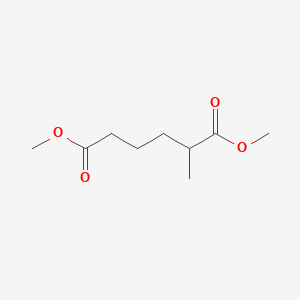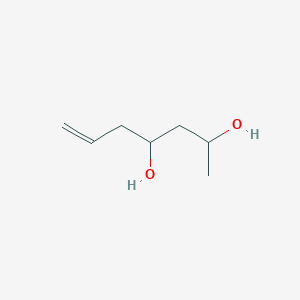
9-(2-Piperidinoethyl)carbazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Piperidinoethyl)carbazole hydrochloride (PCEC) is a chemical compound that has been extensively studied for its potential applications in scientific research. PCEC is a derivative of carbazole, which is a heterocyclic aromatic compound that has been found to possess various biological activities.
Mecanismo De Acción
The mechanism of action of 9-(2-Piperidinoethyl)carbazole hydrochloride is not fully understood, but it is believed to involve the intercalation of 9-(2-Piperidinoethyl)carbazole hydrochloride into the DNA and RNA helix. This intercalation disrupts the normal structure of the nucleic acid, leading to changes in its physical and chemical properties. The binding of 9-(2-Piperidinoethyl)carbazole hydrochloride to nucleic acids also results in changes in its fluorescence properties, which can be used to study the structure and function of nucleic acids.
Biochemical and Physiological Effects:
9-(2-Piperidinoethyl)carbazole hydrochloride has been found to have no significant toxic effects on cells or animals at low concentrations. However, at high concentrations, 9-(2-Piperidinoethyl)carbazole hydrochloride can cause cell death and induce apoptosis. 9-(2-Piperidinoethyl)carbazole hydrochloride has also been found to inhibit the proliferation of cancer cells, making it a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 9-(2-Piperidinoethyl)carbazole hydrochloride is its relatively simple synthesis method, which makes it accessible for use in a laboratory setting. 9-(2-Piperidinoethyl)carbazole hydrochloride also has a high binding affinity for nucleic acids, making it a useful tool for studying the structure and function of DNA and RNA. However, one limitation of 9-(2-Piperidinoethyl)carbazole hydrochloride is its potential toxicity at high concentrations, which must be taken into consideration when using it in lab experiments.
Direcciones Futuras
There are several future directions for research on 9-(2-Piperidinoethyl)carbazole hydrochloride. One potential area of research is the development of 9-(2-Piperidinoethyl)carbazole hydrochloride-based fluorescent probes for the detection of specific nucleic acid sequences. Another area of research is the exploration of 9-(2-Piperidinoethyl)carbazole hydrochloride as a potential anti-cancer agent. Additionally, the mechanism of action of 9-(2-Piperidinoethyl)carbazole hydrochloride on nucleic acids could be further elucidated to better understand its potential applications in scientific research.
Métodos De Síntesis
9-(2-Piperidinoethyl)carbazole hydrochloride can be synthesized by the reaction of 9H-carbazole with 2-(chloroethyl)piperidine hydrochloride in the presence of a base such as potassium carbonate. This reaction yields 9-(2-Piperidinoethyl)carbazole hydrochloride as a hydrochloride salt, which is a white crystalline powder. The synthesis of 9-(2-Piperidinoethyl)carbazole hydrochloride is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
9-(2-Piperidinoethyl)carbazole hydrochloride has been found to have various scientific research applications, including its potential as a fluorescent probe for DNA and RNA. 9-(2-Piperidinoethyl)carbazole hydrochloride has been shown to selectively bind to double-stranded DNA and RNA, and its fluorescence intensity is enhanced upon binding. This property of 9-(2-Piperidinoethyl)carbazole hydrochloride makes it a useful tool for studying the structure and function of nucleic acids.
Propiedades
Número CAS |
101418-08-0 |
|---|---|
Fórmula molecular |
C19H22ClN2- |
Peso molecular |
314.9 g/mol |
Nombre IUPAC |
9-(2-piperidin-1-ium-1-ylethyl)carbazole;chloride |
InChI |
InChI=1S/C19H22N2.ClH/c1-6-12-20(13-7-1)14-15-21-18-10-4-2-8-16(18)17-9-3-5-11-19(17)21;/h2-5,8-11H,1,6-7,12-15H2;1H |
Clave InChI |
ARMJYVGWORAICL-UHFFFAOYSA-M |
SMILES |
C1CC[NH+](CC1)CCN2C3=CC=CC=C3C4=CC=CC=C42.[Cl-] |
SMILES canónico |
C1CC[NH+](CC1)CCN2C3=CC=CC=C3C4=CC=CC=C42.[Cl-] |
Sinónimos |
9-[2-(3,4,5,6-tetrahydro-2H-pyridin-1-yl)ethyl]carbazole chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI)](/img/structure/B10716.png)
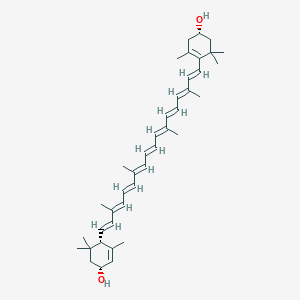




![1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B10729.png)
